6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Description
6-tert-Butyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a tetrahydrocarbazole derivative featuring a bulky tert-butyl substituent at the C6 position. This compound serves as a key intermediate in synthesizing antimicrobial agents, such as the third-generation MreB inhibitor TXH11106 . Its structural analogs, which vary in substituents (e.g., halogens, methyl, methoxy, or aryl groups), exhibit diverse physicochemical properties and biological activities. This article systematically compares these derivatives, focusing on structural, synthetic, and functional differences.
Properties
IUPAC Name |
6-tert-butyl-2,3,4,9-tetrahydrocarbazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-16(2,3)10-7-8-13-12(9-10)11-5-4-6-14(18)15(11)17-13/h7-9,17H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATUXDKZWCFKBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC3=C2CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350658 | |
| Record name | 1H-Carbazol-1-one, 6-(1,1-dimethylethyl)-2,3,4,9-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331760-81-7 | |
| Record name | 1H-Carbazol-1-one, 6-(1,1-dimethylethyl)-2,3,4,9-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-tert-butylphenylhydrazine with cyclohexanone in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Carbazole derivatives with various oxidation states.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated carbazole derivatives.
Scientific Research Applications
6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Physical Properties
Substituent Effects
The tert-butyl group at C6 introduces significant steric bulk and lipophilicity, distinguishing it from smaller or polar substituents in analogs. For example:
- 6-Methyl : Smaller methyl group enhances molecular flexibility and reduces logP (2.83) compared to tert-butyl .
- 6-Bromo : Increases molecular weight (378.26 g/mol) and enables cross-coupling reactions .
- 6-Methoxy : Polar methoxy group lowers lipophilicity and raises melting point (213–214°C) .
Table 1: Structural and Physical Properties
| Compound | Substituent(s) | Molecular Formula | MW (g/mol) | logP* | Melting Point (°C) |
|---|---|---|---|---|---|
| 6-tert-Butyl-... | tert-butyl (C6) | C₁₆H₂₁NO | 243.34 | ~3.5 | Not reported |
| 6-Methyl-2,3,4,9-tetrahydro-... | Methyl (C6) | C₁₃H₁₃NO | 199.25 | 2.83 | Not reported |
| 6-Methoxy-2,3,4,9-tetrahydro-... | Methoxy (C6) | C₁₃H₁₃NO₂ | 215.25 | N/A | 213–214 |
| 6-Bromo-2-(3-phenylallylidene)-... | Br (C6), phenylallylidene | C₂₁H₁₆BrNO | 378.26 | N/A | Not reported |
| 5,6-Dichloro-2,3,4,9-tetrahydro-... | Cl (C5, C6) | C₁₂H₉Cl₂NO | 260.11 | N/A | Not reported |
*Estimated logP values based on substituent contributions.
Crystallography and Intermolecular Interactions
Key Routes
- 6-tert-Butyl-... : Synthesized via Boc deprotection using trifluoroacetic acid (TFA) from tert-butyl 5,6-dichloro-1-oxo-carbazole precursors .
- 6-Methyl-...: Produced via multicomponent reactions (MCRs) with aldehydes and malononitrile .
- 6-Bromo-... : Formed through aldol condensation of 6-bromo-tetrahydrocarbazolone with cinnamaldehyde .
- Indole-functionalized analogs : Synthesized via Brønsted acid-catalyzed reactions with indole derivatives .
Chemical Reactivity and Functionalization
- Bromo and Chloro Derivatives : Serve as substrates for cross-coupling (e.g., Suzuki) or nucleophilic substitution reactions .
- tert-Butyl-... : Inert tert-butyl group limits further functionalization but enhances stability and lipophilicity.
- Methoxy and Methylenedioxy Analogs : Electron-donating groups improve fluorescence properties, as seen in DMTCO and MDDCO fluorophores .
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